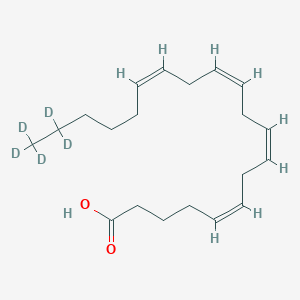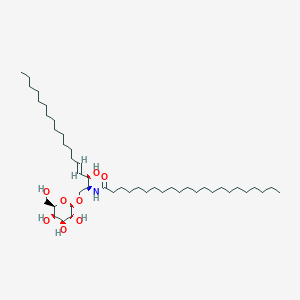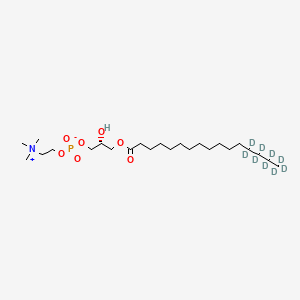
3-羟基-C4-HSL
描述
3-Hydroxy-C4-HSL, also known as N-(3-hydroxy-butanoyl)-homoserine lactone, is a member of the N-acyl-homoserine lactone (AHL) family . It is a small diffusible signaling molecule involved in quorum sensing, a cell-to-cell communication mechanism in bacteria . This molecule is produced by various bacterial species and plays a crucial role in regulating a wide range of physiological activities, including biofilm formation .
Synthesis Analysis
The synthesis of 3-Hydroxy-C4-HSL is associated with the LuxI-type AHL synthases, which are involved in producing AHL molecules . In the case of Pseudomonas aeruginosa, it produces 3-Hydroxy-C4-HSL through the LuxI/LuxR homolog system .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-C4-HSL is C8H13NO4, and its exact mass is 187.084459 . The molecule consists of 13 heavy atoms, 1 ring, 3 rotatable bonds, 2 hydrogen bond donors, and 5 hydrogen bond acceptors .Chemical Reactions Analysis
3-Hydroxy-C4-HSL is involved in quorum sensing, a mechanism that modulates the expression of specific genes in a population-density dependent manner . It is part of the AHL- and autoinducer 2-based quorum sensing systems in various bacterial species .Physical And Chemical Properties Analysis
3-Hydroxy-C4-HSL is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . Its topological polar surface area is 77.70, and its logP is 0.05 .科学研究应用
C4 化学物质的生物技术生产
Hong 等人(2014 年)的研究突出了 O-琥珀酰基-L-高丝氨酸 (SH) 作为平台生物化学物质的重要性,展示了其在通过工程化的大肠杆菌生产琥珀酸和高丝氨酸内酯 (HSL) 等 C4 化学物质中的作用。该研究强调了从可再生资源中进行化学品生产的潜在环境效益和成本降低,包括合成与 3-羟基-C4-HSL 密切相关的化合物高丝氨酸内酯 (Hong 等人,2014 年)。
根瘤菌中的调节
Lithgow 等人(2000 年)探索了根瘤菌中的调控基因座 cinRI,该基因座控制着群体感应基因座网络,包括 N-(3-羟基-7-顺式-十四碳烯酰基)-L-高丝氨酸内酯 (3OH,C14:1-HSL) 的产生。尽管这项研究关注的是不同的分子,但它强调了羟基高丝氨酸内酯在细菌通讯中更广泛的意义,并有可能抑制某些细菌菌株的生长 (Lithgow 等人,2000 年)。
抗癌潜力
Du 等人(2016 年)合成了杂环腙过渡金属配合物并将其评估为潜在的抗癌剂。虽然这项研究没有直接提及 this compound,但它突出了探索具有结构相似性的用于治疗应用的小分子,强调了人们对了解如何将此类化合物用于医学的持续兴趣 (Du 等人,2016 年)。
作用机制
Target of Action
3-Hydroxy-C4-HSL, also known as N-(3-Hydroxybutanoyl)-L-homoserine lactone, is a small diffusible signaling molecule . It is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate with each other and coordinate their behavior in response to population density . The primary targets of 3-Hydroxy-C4-HSL are the LuxR-type receptor proteins found in various bacterial species .
Mode of Action
The mode of action of 3-Hydroxy-C4-HSL involves its interaction with its target LuxR-type receptor proteins. In Vibrio harveyi, for example, a 3-Hydroxy-C4-HSL is synthesized by the LuxM synthase and received by the LuxN protein . This interaction triggers a cascade of intracellular events, leading to changes in gene expression in a population-density dependent manner .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxy-C4-HSL are primarily those related to quorum sensing. These pathways control important virulence factors, including elastase, protease, hydrogen cyanide, pyocyanin, lipase, pyoverdin, rhamnolipid, swarming, and biofilm formation . The activation of these pathways results in changes in bacterial behavior, such as increased motility and biofilm formation .
Pharmacokinetics
As a small, diffusible molecule, it is likely to have good bioavailability and can easily diffuse across bacterial cell walls .
Result of Action
The result of the action of 3-Hydroxy-C4-HSL is the modulation of bacterial behavior in response to changes in population density. This includes the regulation of virulence factor production, biofilm formation, and motility . In some cases, it can promote bacterial growth by regulating cellular carbon metabolism and energy metabolism .
Action Environment
The action of 3-Hydroxy-C4-HSL can be influenced by various environmental factors. For instance, the concentration of 3-Hydroxy-C4-HSL in the environment, which is related to the population density of the producing organism, can affect the strength of the quorum sensing response . Additionally, other environmental factors such as pH, temperature, and the presence of other organisms can also influence the action, efficacy, and stability of 3-Hydroxy-C4-HSL .
未来方向
Given that various bacteria employ quorum sensing mechanisms to regulate biofilm formation, inhibition of quorum sensing becomes a promising potential strategy for the treatment of bacterial infections . Future research may focus on controlling bacterial infections by inhibiting biofilm formation through quorum sensing .
生化分析
Biochemical Properties
3-Hydroxy-C4-HSL is synthesized by the enzyme LuxM synthase and is recognized by the LuxN protein in Vibrio species . This molecule interacts with various enzymes, proteins, and other biomolecules to modulate gene expression and cellular responses. The interaction between 3-Hydroxy-C4-HSL and LuxN protein is essential for the activation of downstream signaling pathways that regulate bioluminescence, virulence, and biofilm formation in bacteria .
Cellular Effects
3-Hydroxy-C4-HSL influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Vibrio species, this molecule activates the LuxN protein, which in turn triggers a cascade of events leading to the expression of genes involved in bioluminescence, virulence, and biofilm formation . Additionally, 3-Hydroxy-C4-HSL has been shown to modulate the immune response in host organisms by interacting with immune cells and influencing the production of cytokines .
Molecular Mechanism
The mechanism of action of 3-Hydroxy-C4-HSL involves its binding to the LuxN protein, which acts as a receptor. Upon binding, the LuxN protein undergoes a conformational change that activates downstream signaling pathways. This activation leads to the transcription of target genes involved in various physiological processes, such as bioluminescence and virulence . Additionally, 3-Hydroxy-C4-HSL can inhibit or activate other enzymes and proteins, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-C4-HSL can vary over time. The stability and degradation of this molecule are influenced by environmental factors such as temperature, pH, and the presence of other chemical compounds. Long-term studies have shown that 3-Hydroxy-C4-HSL can have sustained effects on cellular function, including prolonged activation of gene expression and modulation of immune responses . The molecule’s stability may decrease over time, leading to reduced efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-C4-HSL in animal models are dose-dependent. At low doses, this molecule can effectively modulate gene expression and cellular responses without causing adverse effects. At high doses, 3-Hydroxy-C4-HSL may exhibit toxic effects, including disruption of cellular metabolism and induction of inflammatory responses . Threshold effects have been observed, where a specific concentration of 3-Hydroxy-C4-HSL is required to elicit a measurable response in animal models .
Metabolic Pathways
3-Hydroxy-C4-HSL is involved in various metabolic pathways, including those related to quorum sensing and cellular communication. This molecule interacts with enzymes such as LuxM synthase and LuxN protein to regulate the production and sensing of quorum-sensing signals . Additionally, 3-Hydroxy-C4-HSL can influence metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-C4-HSL is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of 3-Hydroxy-C4-HSL across cellular membranes, allowing it to reach its target sites and exert its effects . The localization and accumulation of 3-Hydroxy-C4-HSL can be influenced by factors such as cellular compartmentalization and the presence of other signaling molecules .
Subcellular Localization
The subcellular localization of 3-Hydroxy-C4-HSL is critical for its activity and function. This molecule is often directed to specific compartments or organelles within the cell, where it can interact with its target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing 3-Hydroxy-C4-HSL to its appropriate subcellular locations, ensuring its proper function in cellular processes .
属性
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXDIFPJOFIIEC-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)N[C@H]1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
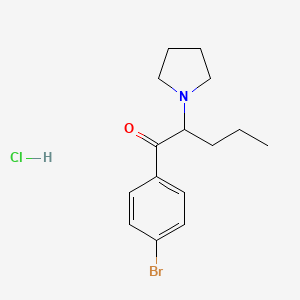
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
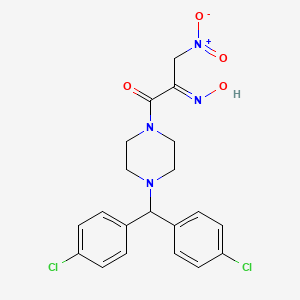
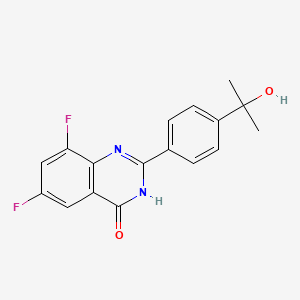
![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
